molecular formula C15H16O5 B5136162 propyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate

propyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate

Cat. No.: B5136162
M. Wt: 276.28 g/mol
InChI Key: GKDVOMJMWIGKFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate, also known as PMCA, is a chemical compound that belongs to the class of coumarin derivatives. It has been widely studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of propyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is not fully understood, but it is believed to involve the modulation of various signaling pathways and molecular targets. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in cellular defense against oxidative stress. Furthermore, this compound has been shown to interact with various proteins, such as albumin and serum transferrin, which may contribute to its biological effects.
Biochemical and Physiological Effects
This compound has been shown to exhibit a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can scavenge reactive oxygen species (ROS) and protect cells from oxidative damage. This compound has also been shown to inhibit the growth and proliferation of cancer cells, possibly through the induction of apoptosis or cell cycle arrest. In vivo studies have demonstrated that this compound can lower blood pressure, improve glucose tolerance, and reduce lipid accumulation in animal models of hypertension, diabetes, and obesity.

Advantages and Limitations for Lab Experiments

Propyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has several advantages as a research tool, including its relatively low cost, ease of synthesis, and high stability. This compound can also be easily modified to generate analogs with improved pharmacological properties. However, this compound has some limitations, such as its low solubility in aqueous solutions and its potential toxicity at high concentrations. Furthermore, the biological effects of this compound may vary depending on the experimental conditions and the cell or tissue type used.

Future Directions

There are several future directions for the study of propyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate. One area of interest is the development of this compound analogs with improved pharmacological properties, such as increased potency or selectivity. Another area of interest is the investigation of the molecular targets and signaling pathways involved in the biological effects of this compound. Furthermore, the potential therapeutic applications of this compound in various diseases, such as cancer, cardiovascular disease, and neurodegenerative disorders, warrant further investigation.

Synthesis Methods

Propyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate can be synthesized using a variety of methods, including the reaction of 4-methylcoumarin with chloroacetic acid and propyl alcohol, or the reaction of 4-methylumbelliferone with chloroacetic acid and propyl alcohol. The synthesis process involves several steps, including esterification, hydrolysis, and decarboxylation. The purity and yield of this compound can be improved by optimizing the reaction conditions, such as temperature, reaction time, and catalyst concentration.

Scientific Research Applications

Propyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been studied extensively for its potential applications in scientific research. It has been shown to exhibit a variety of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. This compound has also been investigated for its role in regulating various physiological processes, such as blood pressure, glucose metabolism, and lipid metabolism. In addition, this compound has been used as a probe for studying enzyme kinetics and protein-ligand interactions.

Properties

IUPAC Name

propyl 2-(4-methyl-2-oxochromen-7-yl)oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O5/c1-3-6-18-15(17)9-19-11-4-5-12-10(2)7-14(16)20-13(12)8-11/h4-5,7-8H,3,6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDVOMJMWIGKFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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